BENGHE Validation & Comparative

Check Availability & Pricing

A Comparative Analysis of LY2979165 and
AZD8529 in Preclinical Schizophrenia Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

The following guide provides a detailed comparison of two investigational drugs, LY2979165
and AZD8529, which have been evaluated in the context of schizophrenia. Both compounds
target the metabotropic glutamate receptor 2 (mGIuR2), but through different mechanisms,
offering distinct therapeutic strategies for modulating glutamatergic neurotransmission
implicated in the pathophysiology of schizophrenia. While direct head-to-head preclinical
studies are not publicly available, this guide synthesizes the existing data to offer a
comparative overview of their pharmacological profiles and efficacy in relevant models.

Introduction to LY2979165 and AZD8529

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and
cognitive symptoms. While current antipsychotics primarily target the dopamine D2 receptor,
there is a significant need for novel therapeutic approaches. The glutamatergic system,
particularly the mGIuR2, has emerged as a promising target. Activation of mGIluR2, a
presynaptic receptor, can modulate glutamate release, thereby offering a potential mechanism
to correct the hyper- and hypo-glutamatergic states thought to underlie the symptoms of
schizophrenia.

LY2979165 is an investigational mGIuR2 agonist prodrug. As a prodrug, it is converted to its
active moiety in the body to exert its therapeutic effects.
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AZD8529 is a potent and specific positive allosteric modulator (PAM) of the mGIuR2. Unlike
agonists that directly activate the receptor, PAMs bind to a different site on the receptor and
enhance the effect of the endogenous ligand, glutamate.

Quantitative Data Summary

The following tables summarize the available quantitative data for LY2979165 and AZD8529
from preclinical and clinical studies.

Table 1: Pharmacological Profile of LY2979165

Parameter Value Species/Model
Mechanism of Action mMGIuR2 Agonist Prodrug
Active Moiety 2812223

o ] ) Reduction of ketamine-evoked
Clinical Efficacy Endpoint ) Healthy Human Volunteers
BOLD phMRI signal

) 20 mg and 60 mg (oral
Effective Doses Healthy Human Volunteers
pretreatment)

Table 2: Pharmacological Profile of AZD8529
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Parameter Value Species/Model

MGIuR2 Positive Allosteric
Modulator (PAM)

Mechanism of Action

Binding Affinity (Ki) 16 nM Recombinant HEK cells
Potentiation of Glutamate ]
195 nM Recombinant HEK cells
(EC50)
Efficacy in PCP-induced ] )
) Reversal of hyper-locomotion Murine model
Hyper-locomotion
Effective Dose (alone) 57.8 to 115.7 mg/kg, sc Murine model
Effective Dose (in combination )
] ] ] ] 5.8 mg/kg, sc Murine model
with atypical antipsychotic)
Clinical Trial Outcome (PANSS  No significant change from Schizophrenia Patients (Phase
score) placebo 2)

Experimental Protocols
LY2979165: Ketamine Challenge Pharmacological
Magnetic Resonance Imaging (phMRI)

Objective: To assess the modulatory effects of LY2979165 on the ketamine-induced Blood
Oxygenation Level Dependent (BOLD) signal in healthy volunteers.[1]

Methodology:
e Subjects: Healthy human volunteers.

o Study Design: The study utilized a ketamine challenge pharmacological magnetic resonance
imaging (phMRI) paradigm.

» Drug Administration: Subjects were pretreated with single acute oral doses of LY2979165
(20 mg and 60 mg) or placebo.[1]
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» Ketamine Challenge: Following pretreatment, a low-dose of the NMDA antagonist ketamine
was administered to induce a BOLD signal.

» Data Acquisition: BOLD fMRI data were acquired to measure changes in brain activity.

e Analysis: The primary endpoint was the attenuation of the ketamine-evoked BOLD signal by
LY2979165 pretreatment compared to placebo. A relationship between the reduction of the
BOLD signal and plasma levels of the active moiety of LY2979165 was also assessed.[1]

AZD8529: Phencyclidine (PCP)-Induced Hyper-
locomotion Model

Objective: To evaluate the antipsychotic-like efficacy of AZD8529 in a murine model of
schizophrenia.[2]

Methodology:

o Animal Model: A murine model of schizophrenia was induced by the administration of
phencyclidine (PCP), an NMDA receptor antagonist that induces hyper-locomotion, a
behavioral proxy for psychosis.[2]

o Drug Administration: AZD8529 was administered subcutaneously (sc) at doses ranging from
57.8 to 115.7 mg/kg. In a separate experiment, AZD8529 (5.8 mg/kg, sc) was administered
in combination with an atypical antipsychotic.[2]

o Behavioral Assessment: Locomotor activity of the mice was measured to assess the effects
of AZD8529 on PCP-induced hyper-locomotion.

e Analysis: The reversal of PCP-induced hyper-locomotion by AZD8529 was the primary
measure of efficacy.[2]

Signaling Pathways and Experimental Workflows
Signaling Pathway of mGIluR2 Modulation

The following diagram illustrates the proposed mechanism of action for an mGIluR2 agonist
(like the active form of LY2979165) and a PAM (like AZD8529) in modulating glutamatergic
neurotransmission.
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Caption: Proposed mechanism of mGluR2 modulation by an agonist and a PAM.

Experimental Workflow: Ketamine Challenge phMRI

The diagram below outlines the workflow for the ketamine challenge phMRI study used to

evaluate LY2979165.
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Caption: Workflow of the ketamine challenge phMRI experiment.

Experimental Workflow: PCP-Induced Hyper-locomotion
Model

This diagram illustrates the experimental workflow for the PCP-induced hyper-locomotion study
used to assess AZD8529.
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Caption: Workflow of the PCP-induced hyper-locomotion experiment.

Comparative Discussion

LY2979165 and AZD8529 represent two distinct approaches to modulating mGIuR2 for the
potential treatment of schizophrenia.

LY2979165, as an agonist, directly activates the mGIuR2 receptor, independent of endogenous
glutamate levels. The human phMRI data demonstrating attenuation of the ketamine-induced
BOLD signal suggests that LY2979165 can produce a measurable pharmacodynamic effect in
the central nervous system at clinically relevant doses.[1] This translational model provides
evidence of target engagement and a potential biomarker for efficacy.

AZD8529, as a PAM, offers a more nuanced approach by enhancing the natural, phasic
signaling of glutamate. This mechanism may offer a greater safety margin and avoid potential
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iIssues associated with tonic receptor activation, such as receptor desensitization. The
preclinical data in the PCP-induced hyper-locomotion model demonstrate its potential as an
antipsychotic-like agent.[2] However, the lack of efficacy in a Phase 2 clinical trial for
schizophrenia raises questions about the translatability of this specific preclinical model or the
sufficiency of mGIluR2 PAM monotherapy for treating acute schizophrenia symptoms.[3][4][5] It
is worth noting that the clinical trial tested a single dose, which may have been insufficient.[3]

Conclusion

Both LY2979165 and AZD8529 have shown promise in preclinical or translational models of
schizophrenia by targeting the mGIuR2. LY2979165, through its agonist action, has
demonstrated target engagement in the human brain. AZD8529, via its PAM mechanism, has
shown efficacy in a rodent behavioral model of psychosis. The differing mechanisms of action
and the distinct experimental models used to evaluate these compounds make a direct
comparison challenging. The clinical failure of AZD8529 to date underscores the complexities
of translating preclinical findings to clinical efficacy in schizophrenia. Future research, including
potential head-to-head preclinical studies and further clinical investigation of mGIuR2 agonists
and PAMs, is necessary to fully elucidate the therapeutic potential of these compounds and to
determine which patient populations may benefit most from these novel glutamatergic
modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Group Il metabotropic glutamate receptor agonist prodrugs LY2979165 and LY2140023
attenuate the functional imaging response to ketamine in healthy subjects - PubMed
[pubmed.ncbi.nim.nih.gov]

2. AZD8529 [openinnovation.astrazeneca.com]

3. researchgate.net [researchgate.net]

4. pure.johnshopkins.edu [pure.johnshopkins.edu]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd8529.html
https://www.researchgate.net/publication/301726006_AZD8529_a_positive_allosteric_modulator_at_the_mGluR2_receptor_does_not_improve_symptoms_in_schizophrenia_A_proof_of_principle_study
https://pure.johnshopkins.edu/en/publications/azd8529-a-positive-allosteric-modulator-at-the-mglur2-receptor-do-3/
https://pubmed.ncbi.nlm.nih.gov/26922656/
https://www.researchgate.net/publication/301726006_AZD8529_a_positive_allosteric_modulator_at_the_mGluR2_receptor_does_not_improve_symptoms_in_schizophrenia_A_proof_of_principle_study
https://www.benchchem.com/product/b1651637?utm_src=pdf-body
https://www.benchchem.com/product/b1651637?utm_src=pdf-body
https://www.benchchem.com/product/b1651637?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/29564482/
https://pubmed.ncbi.nlm.nih.gov/29564482/
https://pubmed.ncbi.nlm.nih.gov/29564482/
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd8529.html
https://www.researchgate.net/publication/301726006_AZD8529_a_positive_allosteric_modulator_at_the_mGluR2_receptor_does_not_improve_symptoms_in_schizophrenia_A_proof_of_principle_study
https://pure.johnshopkins.edu/en/publications/azd8529-a-positive-allosteric-modulator-at-the-mglur2-receptor-do-3/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1651637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

o 5. AZD8529, a positive allosteric modulator at the mGIluR2 receptor, does not improve
symptoms in schizophrenia: A proof of principle study - PubMed [pubmed.nchbi.nlm.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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